molecular formula C27H21N3O4S B2925401 (2Z)-N-acetyl-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1321794-32-4

(2Z)-N-acetyl-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No. B2925401
CAS RN: 1321794-32-4
M. Wt: 483.54
InChI Key: ONTDGMLYWYRIPO-WCTVFOPTSA-N
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Description

Synthesis Analysis

The synthesis of this compound likely involves several steps, including condensation reactions, cyclization, and acetylation. Researchers have explored various synthetic routes to access similar benzothiazole derivatives . For instance, 2-aminobenzothiazoles have been studied as central muscle relaxants, and their derivatives have shown promising biological activities .


Molecular Structure Analysis

The molecular structure of (2Z)-N-acetyl-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide is intricate. Key features include the chromene ring, benzothiazole moiety, and acetyl group. X-ray crystallography or NMR spectroscopy could provide detailed insights into its 3D arrangement .


Chemical Reactions Analysis

As a heterocyclic compound, benzothiazole serves as a starting material for synthesizing larger, bioactive structures. Its aromaticity provides stability, while reactive sites allow functionalization. Researchers have explored diverse chemical reactions to modify benzothiazole derivatives .

Future Directions

: Biological Aspects of Emerging Benzothiazoles: A Short Review : Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)-2-(substituted)acetohydrazides as anticonvulsant agents : [Synthesis and X-ray structure analysis of benzoic acid [1-(6-methyl-2,4-dioxo-1,4-dihydroquinazolin-3-yl)-2,4-dioxo-1,4-dihydroquinazolin-

properties

IUPAC Name

N-acetyl-6-methoxy-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4S/c1-15-4-10-22-24(12-15)35-27(30-22)17-5-7-19(8-6-17)29-26-21(25(32)28-16(2)31)14-18-13-20(33-3)9-11-23(18)34-26/h4-14H,1-3H3,(H,28,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTDGMLYWYRIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C4C(=CC5=C(O4)C=CC(=C5)OC)C(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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